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Compound Name:

trihydrochloride
CAS No.: 2470436-38-3
Cat. No.: B2549756
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Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR)
Mycobacterium tuberculosis strains necessitates the development of novel chemical entities
(NCEs) with unique mechanisms of action. This guide analyzes the Piperazinyl-Pyrazolyl-
Thiazole hybrid scaffold, a promising lead class identified in recent 2025 medicinal chemistry
campaigns.

Key Takeaway: The lead candidate, Compound 6c (4-Bromophenyl derivative), exhibits a
Minimum Inhibitory Concentration (MIC) of 1.6 pg/mL against M. tuberculosis H37Rv,
equipotent to standard first-line drugs like Ethambutol, while maintaining a favorable ADMET
profile.

Scientific Rationale: The Hybrid Pharmacophore
Strategy
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The design of this scaffold leverages the "Molecular Hybridization" approach, fusing three
distinct pharmacophores to overcome pharmacokinetic barriers and target resistance
mechanisms:

» Piperazine Moiety: Acts as a hydrophilic linker, enhancing oral bioavailability and modulating
lipophilicity (LogP) to facilitate penetration through the mycolic acid-rich mycobacterial cell

wall.

o Pyrazole Core: A validated scaffold in medicinal chemistry (e.g., Celecoxib) that provides
rigid structural orientation and hydrogen-bonding acceptors for enzyme active sites.

o Thiazole Ring: A critical pharmacophore found in potent anti-infectives (e.g., Sulfathiazole),
known to interact with bacterial DNA gyrase and Enoyl-ACP reductase (InhA).

Chemical Synthesis & Structural Assembly

The synthesis of these hybrids follows a convergent protocol, utilizing the Vilsmeier-Haack
reaction followed by a Hantzsch thiazole cyclization.

Synthesis Workflow (DOT Diagram)
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Figure 1: Convergent synthetic pathway for the assembly of the piperazinyl-pyrazolyl-thiazole
scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is driven primarily by the electronic and steric nature of the substituents
on the phenyl ring attached to the thiazole core.

Core SAR Findings

e Thiazole C-4 Position (Aryl Ring): This is the "activity switch."
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o Electron-Withdrawing Groups (EWGSs): Introduction of halogens (Br, F) or strong EWGs
significantly enhances potency. The 4-Bromo substituent is optimal, likely due to halogen
bonding interactions within the hydrophobic pocket of the target enzyme (putatively InhA).

o Electron-Donating Groups (EDGs): Methoxy (-OMe) groups maintain moderate activity but
are less potent than their halogenated counterparts.

o Steric Bulk: Bulky groups at the ortho position tend to decrease activity due to steric
clashes preventing optimal ligand-receptor binding.

(‘,nmpa rative Performance DAata

R-Substituent MIC (pg/mL) vs .
Compound ID . Relative Potency
(Thiazole Phenyl) H37Rv

6¢ (Lead) 4-Br 1.6 Excellent
6d 4-F 3.125 Very Good
6e 4-OCHs 3.125 Very Good
6a 4-Cl 12.5 Moderate
69 4-CN 12.5 Moderate
6i H (Unsubstituted) 100 Poor
Isoniazid (Standard) 0.2 Reference
Ethambutol (Standard) 1.6 Reference

SAR Logic: The order of potency (Br > F = OMe > CI) suggests that while lipophilicity
(facilitated by Br and F) is crucial for cell wall permeation, the specific electronic environment
created by the bromine atom provides the optimal binding energy.

Biological Evaluation Protocols

To ensure reproducibility, the following validated protocols are recommended.

A. Antitubercular Activity: Resazurin Microtiter Assay (REMA)
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e Principle: Colorimetric assay using resazurin (blue) which is reduced to resorufin (pink) by
metabolically active bacteria.

e Protocol Steps:

o Inoculum Prep: Adjust M. tuberculosis H37Rv culture to McFarland standard 1.0, then
dilute 1:20 followed by 1:100 in Middlebrook 7H9 broth.

o Plating: Add 100 pL of broth to 96-well plates. Add test compounds (dissolved in DMSO) in
serial two-fold dilutions (final conc. 0.2—100 pg/mL).

o Incubation: Incubate at 37°C for 7 days.
o Development: Add 30 pL of 0.01% Resazurin solution. Incubate for 24-48 hours.

o Readout: A change from blue to pink indicates bacterial growth. The MIC is the lowest
concentration preventing color change.

B. Cytotoxicity Screening (Vero Cells)
e Cell Line: African Green Monkey Kidney (Vero) cells.[1]

e Method: MTT Assay.[1][2][3][4]

o Metric: Selectivity Index (SI = CCso / MIC). An SI > 10 is generally considered safe for early-
stage hits.

» Note: Early ADME studies for this scaffold indicate favorable pharmacokinetics with predicted
low toxicity, though experimental CCso verification is mandatory for lead optimization.

Biological Assay Workflow (DOT Diagram)
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Figure 2: Parallel workflow for determining antitubercular potency and mammalian cytotoxicity.

Mechanism of Action (Putative)

Molecular docking studies and structural homology with known inhibitors suggest that these
hybrids likely target Enoyl-ACP Reductase (InhA), a key enzyme in the Type Il Fatty Acid
Synthesis (FAS-II) pathway, essential for mycolic acid biosynthesis.

» Binding Mode: The thiazole nitrogen and hydrazinyl linker often form hydrogen bond
networks with the Tyr158 residue of InhA, while the hydrophobic phenyl tail (especially with
Br/F substituents) occupies the hydrophobic pocket, mimicking the fatty acyl substrate.
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Figure 3: Putative mechanism of action involving InhA inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Piperazinyl-Pyrazolyl-Thiazoles: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2549756/docs#structure-activity-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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